2-(4-Benzylbenzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-Benzylbenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
It is known that derivatives of benzothiophene-3-carboxylic acids, which this compound is a part of, have been selected over time for preclinical and clinical studies due to their potential biological activity .
Biochemical Pathways
It is known that thiophene derivatives have a variety of applications and exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
It is known that thiophene derivatives exhibit many pharmacological properties .
Preparation Methods
The synthesis of 2-(4-Benzylbenzamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-benzylbenzoic acid with thiophene-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
2-(4-Benzylbenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.
Scientific Research Applications
2-(4-Benzylbenzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound has shown potential as a kinase inhibitor and has been studied for its anti-cancer properties.
Comparison with Similar Compounds
2-(4-Benzylbenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tioconazole: An antifungal agent containing a thiophene nucleus.
These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in various fields of research and industry.
Biological Activity
2-(4-Benzylbenzamido)thiophene-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a benzamido group and a benzyl moiety. The structural formula can be represented as follows:
This compound belongs to the class of thiophene derivatives, which are known for their wide range of applications in medicinal chemistry due to their unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential to activate the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in immune responses and has implications in cancer therapy. The interactions often involve hydrogen bonds and π-π stacking interactions that stabilize the binding conformation with target proteins.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Studies have shown that related compounds have demonstrated efficacy against various pathogens, suggesting potential therapeutic applications in treating infections.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound. For instance, it has been shown to provide protection against amyloid-beta-induced cytotoxicity in neuronal cell lines, indicating its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity
The compound is also being explored for its anticancer properties. It has shown promise as a kinase inhibitor , which is crucial for regulating cell growth and proliferation. By inhibiting specific kinases, it may help in controlling cancer cell growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other structurally similar compounds can be insightful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzothiophene | Simplified structure without benzamido or methyl groups | Basic thiophene framework |
Benzamide Derivatives | Similar amide functional groups but different core structures | Varying biological activities based on substituents |
Thiazole Derivatives | Thiazole ring instead of benzothiophene | Different reactivity patterns due to sulfur positioning |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research within medicinal chemistry.
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
- Neuroprotection : In a neuroprotective study involving mouse hippocampal neuronal HT22 cells, this compound was found to significantly reduce cytotoxicity induced by amyloid-beta aggregates, providing insights into its mechanism as a protective agent against neurodegeneration.
- Cancer Treatment Potential : Research exploring the kinase inhibition properties revealed that this compound effectively inhibited several cancer-related kinases, leading to reduced proliferation of cancer cell lines.
Properties
IUPAC Name |
2-[(4-benzylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c20-17(22)16-10-11-24-19(16)21-18(23)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUPRJCMPBVBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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